3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate)

Catalog No.
S775961
CAS No.
42749-27-9
M.F
C26H38O11S2
M. Wt
590.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-me...

CAS Number

42749-27-9

Product Name

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate)

IUPAC Name

2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C26H38O11S2

Molecular Weight

590.7 g/mol

InChI

InChI=1S/C26H38O11S2/c1-23-3-7-25(8-4-23)38(27,28)36-21-19-34-17-15-32-13-11-31-12-14-33-16-18-35-20-22-37-39(29,30)26-9-5-24(2)6-10-26/h3-10H,11-22H2,1-2H3

InChI Key

ZIZXHPCBPDNLDD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C

Description

The exact mass of the compound 2-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244991. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) is a synthetic compound characterized by a long hydrophilic polyether chain and two sulfonate groups. Its molecular formula is C26H38O11S2, with a molar mass of approximately 590.7 g/mol. The compound features a pentaoxyethylene structure, which enhances solubility in aqueous environments, making it suitable for various applications in biochemistry and material science.

The mechanism of action of TETG-Tos depends on the specific application in a research context. Here are two potential mechanisms:

  • Modulating protein interactions

    Attaching TETG-Tos to a protein can create steric hindrance (bulky group blocking interaction sites) or alter protein folding, affecting how proteins interact with each other [].

  • Solubilizing agent

    The hydrophilic PEG chain can surround a hydrophobic molecule, creating a micelle-like structure that increases its water solubility [].

  • Limited data available: Specific safety information on TETG-Tos might be limited due to its research-oriented use. However, as a general guideline, similar tosylate compounds may require handling with care due to potential skin irritation or respiratory issues.

-[2-[2-[2-[2-[2-(4-Methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, also known as tetraethylene glycol bis(tosylate) or TEG bis-tosylate, is a chemical compound belonging to the class of organic sulfates. It is a white, odorless solid that is soluble in water and various organic solvents.

Potential Applications in Scientific Research

TEG bis-tosylate has various potential applications in scientific research, including:

  • Aqueous Biphasic Systems (ABS): TEG bis-tosylate can be used as a phase-forming component in ABS, which are two immiscible liquid phases used for separation, purification, and concentration of biomolecules.
  • Micellar Systems: TEG bis-tosylate can form micelles, which are self-assembling aggregates of molecules in a liquid. Micelles can be used to solubilize hydrophobic compounds, making them more accessible for research purposes.
  • Electrolytes: TEG bis-tosylate can be used as an electrolyte in electrochemical applications, such as in batteries and fuel cells.
Typical of sulfonates and polyethers:

  • Nucleophilic Substitution: The sulfonate groups are reactive towards nucleophiles, allowing for the substitution of the sulfonate with various nucleophiles to form new compounds.
  • Hydrolysis: In the presence of water, the sulfonate groups can hydrolyze, releasing the corresponding alcohol and sulfonic acid.
  • Polymerization: The compound can serve as a monomer or crosslinker in polymer synthesis, particularly in creating hydrophilic networks.

The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) typically involves:

  • Starting Materials: Hexaethylene glycol and p-toluenesulfonyl chloride.
  • Reaction Conditions:
    • A base such as sodium hydroxide is used to facilitate the reaction.
    • The reaction is conducted in a solvent mixture of tetrahydrofuran and water.
  • Purification: The crude product is purified through column chromatography using an ethyl acetate/petroleum ether system to achieve the desired yield (approximately 40% based on reported methods) .

The unique structure of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) lends itself to various applications:

  • Drug Delivery Systems: Its hydrophilic properties make it suitable for formulating drug carriers that enhance solubility and bioavailability.
  • Surface Modifiers: Used in modifying surfaces for improved wettability or biocompatibility in biomedical devices.
  • Polymer Chemistry: Acts as a crosslinking agent or monomer in synthesizing hydrophilic polymers.

Interaction studies involving 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate) focus on its behavior in biological systems and its interactions with various biomolecules. Key points include:

  • Protein Binding Studies: Investigating how the compound interacts with proteins can provide insights into its potential as a drug delivery vehicle.
  • Cellular Uptake Mechanisms: Understanding how this compound penetrates cell membranes can inform its use in therapeutic applications.

Several compounds share structural features with 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate). Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3,6-Dioxahexadecane-1-diyl bis(4-methylbenzenesulfonate)C22H34O8S2Shorter ether chain; lower molecular weight
3-(4-Methylbenzenesulfonyl)-3-methylbutanolC13H18O4SContains a branched structure; different functional groups
Hexaethylene glycol di(p-toluenesulfonate)C14H30O9S4Similar backbone but fewer ether units; different application focus

Each of these compounds exhibits unique properties that differentiate them from 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzenesulfonate), particularly regarding their solubility profiles and reactivity patterns.

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

42749-27-9

Wikipedia

3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl bis(4-methylbenzene-1-sulfonate)

Dates

Modify: 2023-08-15

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